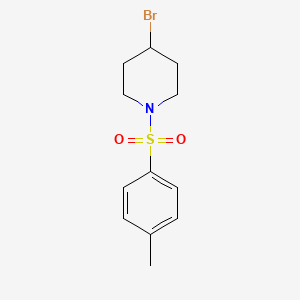

4-Bromo-1-tosylpiperidine

Description

Significance of Tosyl-Protected Piperidine (B6355638) Scaffolds in Chemical Transformations

The piperidine ring is a ubiquitous structural motif in medicinal chemistry. mdpi.com However, the nitrogen atom within this ring is a reactive secondary amine, which can interfere with desired chemical reactions. To overcome this, chemists employ protecting groups, and the tosyl group is a particularly effective choice.

The significance of the tosyl group lies in its ability to:

Act as a robust protecting group: The tosyl group is stable under a wide variety of reaction conditions, preventing the piperidine nitrogen from undergoing unwanted side reactions. This allows for selective chemical modifications elsewhere on the molecule.

Modulate reactivity: As an electron-withdrawing group, the tosyl group decreases the nucleophilicity of the nitrogen atom. This electronic influence is crucial for controlling the course of chemical reactions.

Enable deprotection: Despite its stability, the tosyl group can be removed when needed, typically under reductive conditions, to reveal the free amine at a later stage of the synthesis.

The stability and predictable reactivity of tosyl-protected piperidines make them invaluable in the multi-step synthesis of complex target molecules, including numerous drug candidates.

Strategic Utility of 4-Bromo-1-tosylpiperidine as a Key Intermediate in Retrosynthetic Analysis

Retrosynthetic analysis is a problem-solving technique in organic chemistry for planning syntheses. wikipedia.org It involves breaking down a complex target molecule into simpler, commercially available precursors. wikipedia.org In this process, this compound frequently emerges as a key intermediate for any target containing a 4-substituted piperidine ring.

The strategic value of this compound is rooted in the chemistry of its two key functional groups:

The Tosyl Group: As established, it protects the nitrogen, allowing chemists to focus on transformations at the 4-position without interference.

The Bromine Atom: Bromine is an excellent leaving group, meaning it can be easily displaced by a wide array of nucleophiles. This allows for the introduction of diverse chemical fragments at the C-4 position of the piperidine ring.

A common retrosynthetic disconnection involves breaking the bond between the piperidine ring at the 4-position and its substituent. This leads back to the "synthon" of a positively charged piperidine ring, for which this compound is the ideal chemical equivalent.

Detailed Research Findings:

The utility of this compound is demonstrated in numerous synthetic applications. For instance, it is used in nickel-catalyzed reductive coupling reactions with aldehydes to form new carbon-carbon bonds. rsc.org In one example, it was reacted with dihydrocinnamaldehyde to synthesize 3-Phenyl-1-(1-tosylpiperidin-4-yl)propan-1-ol, a more complex alcohol. rsc.org

Furthermore, it serves as a precursor in dehalogenative deuteration reactions, a method used to specifically install deuterium (B1214612) atoms into molecules. rsc.orgresearchgate.net This is particularly relevant in medicinal chemistry, as the introduction of deuterium can improve the metabolic profile of drug candidates. rsc.org Studies have shown the successful gram-scale dehalogenation of this compound using zinc powder and deuterated water (D₂O) to produce deuterated 1-tosylpiperidine with high efficiency. sci-hub.se These examples underscore the compound's role as a versatile and highly valuable intermediate in the synthesis of diverse and complex molecular targets.

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| Dihydrocinnamaldehyde |

| 3-Phenyl-1-(1-tosylpiperidin-4-yl)propan-1-ol |

Structure

3D Structure

Properties

Molecular Formula |

C12H16BrNO2S |

|---|---|

Molecular Weight |

318.23 g/mol |

IUPAC Name |

4-bromo-1-(4-methylphenyl)sulfonylpiperidine |

InChI |

InChI=1S/C12H16BrNO2S/c1-10-2-4-12(5-3-10)17(15,16)14-8-6-11(13)7-9-14/h2-5,11H,6-9H2,1H3 |

InChI Key |

GIUMYCJEFZSRPI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)Br |

Origin of Product |

United States |

Synthetic Methodologies for 4 Bromo 1 Tosylpiperidine

Direct Synthesis from Precursor Piperidinols

The most straightforward approach to 4-Bromo-1-tosylpiperidine involves the direct functional group interconversion of the corresponding alcohol, 1-Tosylpiperidin-4-ol. This transformation replaces the hydroxyl group with a bromine atom, a reaction for which several classical methodologies are available.

Conversion of 1-Tosylpiperidin-4-ol to this compound

The conversion of secondary alcohols, such as 1-Tosylpiperidin-4-ol, to alkyl bromides is a fundamental transformation in organic synthesis. This is typically achieved using phosphorus-based or carbon-based brominating agents. Common reagents for this conversion include phosphorus tribromide (PBr₃) and the combination of triphenylphosphine (B44618) (PPh₃) with a bromine source like carbon tetrabromide (CBr₄) or N-bromosuccinimide (NBS), known as the Appel reaction. commonorganicchemistry.comresearchgate.net

The reaction with phosphorus tribromide proceeds via the formation of a phosphite (B83602) ester intermediate, which is subsequently displaced by a bromide ion in an Sₙ2 reaction. commonorganicchemistry.commasterorganicchemistry.com This method generally results in the inversion of stereochemistry at the reaction center. commonorganicchemistry.com The Appel reaction also proceeds through an Sₙ2 mechanism, offering a mild alternative for the conversion of alcohols to alkyl halides. commonorganicchemistry.com

Below is a table summarizing typical conditions for the bromination of secondary alcohols, which are applicable to the synthesis of this compound.

Table 1: Reaction Conditions for the Synthesis of this compound

| Reagent System | Solvent | Temperature | Key Features |

|---|---|---|---|

| PBr₃ | Diethyl ether or Dichloromethane | 0 °C to room temp. | Common and effective; proceeds with inversion of stereochemistry. commonorganicchemistry.commasterorganicchemistry.com |

| PPh₃ / CBr₄ | Dichloromethane or Acetonitrile | 0 °C to room temp. | Mild conditions (Appel reaction); generates triphenylphosphine oxide as a byproduct. commonorganicchemistry.com |

Note: The specific conditions such as reaction time and stoichiometry would require optimization for the 1-Tosylpiperidin-4-ol substrate.

Emerging Synthetic Routes to Functionalized Alkyl Halides

Recent advancements in synthetic methodology have provided novel ways to construct carbon-halogen bonds under mild conditions. Among these, photoredox catalysis has emerged as a powerful tool for the generation of radical intermediates that can be trapped to form alkyl halides.

Exploration of Photoredox Catalysis in Alkyl Halide Formation (Contextual relevance from related alkyl halides)

Visible-light photoredox catalysis has revolutionized the way chemists can think about forming reactive intermediates. acs.org In the context of alkyl halide synthesis from alcohols, this technology offers a pathway that avoids the often harsh conditions of classical methods. The general strategy involves the in situ activation of the alcohol, followed by a single-electron transfer (SET) process mediated by a photocatalyst to generate an alkyl radical. This radical can then be trapped by a halogen atom source to yield the desired alkyl halide. mdpi.comresearchgate.net

While a specific procedure for the photoredox-catalyzed synthesis of this compound from 1-Tosylpiperidin-4-ol is not yet prevalent in the literature, the principles can be extrapolated from studies on other primary and secondary alcohols. mdpi.comnih.gov The reaction typically requires a photocatalyst, a light source (often a blue LED), the alcohol substrate (which may need to be converted to a redox-active ester or other intermediate), and a halide source. mdpi.com

The proposed mechanism involves the excitation of a photocatalyst (e.g., a ruthenium or iridium complex) by visible light. youtube.com The excited photocatalyst can then engage in an electron transfer with the activated alcohol, leading to the formation of an alkyl radical. This radical is subsequently intercepted by a halogen atom donor to form the carbon-bromine bond. mdpi.com

The components of a representative photoredox system for the conversion of a secondary alcohol to an alkyl bromide are outlined in the table below.

Table 2: Components of a Representative Photoredox System for Alcohol Bromination

| Component | Example | Function |

|---|---|---|

| Photocatalyst | Ru(bpy)₃Cl₂ or Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ | Absorbs visible light and initiates the single-electron transfer process. mdpi.com |

| Light Source | Blue LEDs | Provides the energy to excite the photocatalyst. mdpi.com |

| Alcohol Activator | (Not always required) | Can be used to convert the alcohol into a more readily reducible species. |

| Halide Source | CBr₄ or CHI₃ | Acts as the halogen atom donor to trap the alkyl radical. mdpi.com |

| Solvent | DMF or Acetonitrile | Solubilizes the reaction components. mdpi.com |

This approach holds promise for the synthesis of complex molecules due to its mild nature and high functional group tolerance. researchgate.net Further research in this area could lead to a highly efficient and selective method for the production of this compound and related compounds.

Reactivity and Mechanistic Investigations of 4 Bromo 1 Tosylpiperidine

Reductive Dehalogenation Processes

Reductive dehalogenation is a fundamental transformation that replaces a halogen atom with a hydrogen atom (hydrodehalogenation) or one of its isotopes, such as deuterium (B1214612) (deuterodehalogenation). These processes are crucial for removing the bromine atom from the 4-position of the piperidine (B6355638) ring, either to yield the parent saturated heterocycle or to introduce an isotopic label for mechanistic studies and metabolic tracking.

Zinc-Mediated Hydrodehalogenation to 1-((4-Methylphenyl)sulfonyl)piperidine

The conversion of 4-Bromo-1-tosylpiperidine to 1-((4-Methylphenyl)sulfonyl)piperidine represents a classic hydrodehalogenation reaction. This transformation can be effectively achieved using metallic zinc, often in the presence of a proton source. The reaction proceeds through the oxidative insertion of zinc into the carbon-bromine bond, forming an organozinc halide intermediate. This intermediate is then quenched by a proton source, such as water or an acid, to yield the final hydrodehalogenated product.

The use of zinc is advantageous due to its low cost, ready availability, and compatibility with a wide array of functional groups. nih.gov Modern protocols have been developed that allow this reaction to proceed under environmentally benign conditions, such as in water at room temperature, facilitated by surfactants and amine additives like tetramethylethylenediamine (TMEDA). nih.govrsc.org While insertion of zinc into alkyl bromides can be slower than with the corresponding iodides, the use of polar solvents can accelerate the reaction. thieme.com

Table 1: General Conditions for Zinc-Mediated Hydrodehalogenation of Alkyl Bromides

| Component | Role | Example Reagents/Conditions |

| Substrate | Halogen Source | This compound |

| Reducing Agent | Electron Source | Zinc dust |

| Additive | Facilitates Zinc Insertion | Tetramethylethylenediamine (TMEDA) |

| Solvent | Reaction Medium | Water with surfactant (e.g., TPGS-750-M), THF, or other polar solvents |

| Proton Source | Hydrogen Donor | Water |

| Temperature | Reaction Condition | Room Temperature |

Deuterodehalogenation for Isotopic Labeling

Replacing the bromine atom of this compound with deuterium, a stable isotope of hydrogen, is a powerful technique for isotopic labeling. Deuterated molecules are invaluable tools in pharmaceutical research for studying drug metabolism (pharmacokinetics) and for elucidating reaction mechanisms.

Photo-Induced Dehalogenative Deuteration Mechanisms

Recent advancements have led to the development of photo-induced methods for deuterodehalogenation. These methods often rely on photoredox catalysis, where a photocatalyst, upon absorbing light, initiates a single-electron transfer (SET) process. In the context of this compound, this process ultimately generates a piperidin-4-yl radical, which is then quenched by a deuterium donor to form the desired deuterated product. This approach is valued for its mild reaction conditions and high functional group tolerance.

Role of Halogen-Atom Transfer (XAT) Agents in Deuteration

A key strategy in modern dehalogenation chemistry involves the use of Halogen-Atom Transfer (XAT) agents. Instead of relying on the direct reduction of the alkyl halide, an XAT agent homolytically abstracts the halogen atom to generate the carbon-centered radical. This process is particularly effective for cleaving strong carbon-halogen bonds under mild conditions.

In a notable study, tricyclohexylphosphine (B42057) (PCy₃) was employed as a precursor to the XAT agent in the photo-induced deuterodehalogenation of this compound. The reaction, using D₂O as the deuterium source, proceeds through the formation of a phosphoranyl radical intermediate which acts as the key XAT agent, abstracting the bromine atom from the substrate to generate the 4-tosylpiperidin-4-yl radical.

Influence of Hydrogen-Atom Transfer (HAT) Donors

Once the carbon-centered radical is formed via the XAT process, a Hydrogen-Atom Transfer (HAT) donor is required to complete the reaction. In the context of deuterodehalogenation, this molecule is a deuterium-atom donor. The efficiency and rate of this step are critical for achieving a high yield of the deuterated product and minimizing side reactions.

For the deuteration of this compound, 2,4,6-triisopropylbenzenethiol (B7880755) has been successfully used as a co-catalyst that functions as a deuterium-atom transfer agent. The thiol transfers a deuterium atom to the piperidinyl radical, yielding the final product and a thiyl radical, which continues the catalytic cycle. The optimized conditions for this transformation resulted in a high yield and excellent deuterium incorporation.

Table 2: Optimized Conditions for Photocatalytic Deuterodehalogenation of this compound

| Parameter | Reagent/Condition | Concentration/Amount | Role |

| Photocatalyst | PC1 | 1 mol% | Light-absorbing initiator |

| XAT Agent Precursor | P1 (Tricyclohexylphosphine) | 2.5 equiv. | Halogen-Atom Transfer |

| Co-catalyst | HAT1 (2,4,6-triisopropylbenzenethiol) | 10 mol% | Deuterium-Atom Transfer |

| Deuterium Source | D₂O | Solvent Component | Provides Deuterium Atom |

| Solvent | CH₃CN/D₂O | 5:1 (v/v) | Reaction Medium |

| Light Source | 455 nm Light | N/A | Energy Input |

| Outcome | Deuterated Product | 91% Yield | 95% Deuterium Incorporation |

Carbon-Carbon Bond Forming Reactions

The carbon-bromine bond in this compound serves as a synthetic handle for the formation of new carbon-carbon bonds, a cornerstone of molecular construction. These reactions significantly increase molecular complexity and are fundamental to building the carbon skeletons of target molecules. This can be achieved through various methods, including the formation of organometallic intermediates or through transition metal-catalyzed cross-coupling reactions.

One common strategy involves converting the alkyl bromide into an organometallic nucleophile, such as a Grignard reagent (R-MgBr) or an organozinc reagent (R-ZnBr). The formation of a Grignard reagent is accomplished by reacting this compound with magnesium metal. google.com Similarly, functionalized alkylzinc halides can be prepared from alkyl bromides. rsc.org These nucleophilic intermediates can then be reacted with a wide range of carbon electrophiles (e.g., aldehydes, ketones, esters, or alkyl halides) to form the new C-C bond. illinois.edu

Alternatively, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, offer a powerful and versatile method for C-C bond formation. ikm.org.mymdpi.com In a typical Suzuki reaction, the organohalide (this compound) is coupled with an organoboron compound (such as a boronic acid or ester) in the presence of a palladium catalyst and a base. This methodology is renowned for its mild conditions and exceptional tolerance of functional groups, making it a preferred method in modern organic synthesis. mdpi.com

Table 3: Representative Scheme for Suzuki-Miyaura C-C Bond Formation

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |

| This compound | R-B(OH)₂ (Aryl or Alkyl Boronic Acid) | Pd(PPh₃)₄ or other Pd(0) complexes | K₂CO₃, K₃PO₄, etc. | Dioxane, Toluene, etc. | 4-R-1-tosylpiperidine |

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis provides powerful tools for forming carbon-carbon bonds, enabling the functionalization of saturated heterocycles like piperidine. This compound serves as a key building block in these transformations, acting as an unactivated secondary alkyl halide. Its reactivity in nickel- and cobalt-catalyzed cross-coupling reactions has been a subject of significant research, opening avenues to novel piperidine-substituted molecules.

Nickel-Catalyzed Reductive Coupling with Aldehydes to Afford Piperidine-Substituted Alcohols

A mild and convenient method for the coupling of aliphatic aldehydes and unactivated alkyl bromides, such as this compound, has been developed using nickel catalysis. researchgate.netnih.govrsc.org This process facilitates the formation of a new carbon-carbon bond at the C4 position of the piperidine ring, leading to the synthesis of piperidine-substituted secondary alcohols.

The catalytic system typically employs a common Nickel(II) precatalyst in conjunction with a readily available bioxazoline (BiOx) ligand. researchgate.netnih.govrsc.org The reaction is performed under reductive conditions, utilizing manganese (Mn) metal as a stoichiometric reductant. researchgate.netnih.gov An important feature of this protocol is the in-situ protection of the resulting alcohol as a silyl ether, which is achieved by including a silyl chloride, such as triethylsilyl chloride (TESCl), in the reaction mixture. researchgate.net The use of 1,5-hexadiene as an additive has also been found to be beneficial for optimizing reaction yields. researchgate.netnih.gov

Initial mechanistic studies suggest a pathway involving an alpha-silyloxy Nickel species that undergoes a formal oxidative addition with the alkyl bromide. researchgate.netnih.govrsc.org This reductive cross-coupling pathway effectively circumvents the need for pre-generating highly reactive organometallic reagents, such as Grignard or organolithium compounds, making the process more tolerant of various functional groups. nih.govrsc.org

| Catalyst System | Alkyl Halide | Aldehyde | Reductant | Product Type | Ref. |

| Ni(II)/BiOx Ligand | Unactivated Alkyl Bromide | Aliphatic Aldehyde | Mn | Silyl-protected secondary alcohol | researchgate.netnih.govrsc.org |

Nickel-Catalyzed Reductive Coupling with Carboxylic Acids for Ketone Formation

Nickel catalysis also enables the direct coupling of unactivated alkyl bromides with carboxylic acids or their derivatives to synthesize ketones. This transformation is particularly valuable for constructing alkyl-aryl ketones, where this compound can serve as the alkyl fragment donor. google.com The method provides a more direct synthetic route compared to traditional multi-step procedures. google.com

In these reductive coupling reactions, the carboxylic acid is activated, often as an anhydride or an active ester, to facilitate the cross-coupling. The reaction proceeds in the presence of a nickel catalyst and a stoichiometric reductant. This approach has been successfully applied to the synthesis of a variety of ketones, including complex molecules like aroyl C-glycosides from glycosyl bromides and acid derivatives. google.com The direct use of carboxylic acids is advantageous due to their wide availability. researchgate.net

| Catalyst | Electrophile 1 | Electrophile 2 | Product Type | Ref. |

| Nickel | Unactivated Alkyl Bromide | Aryl Carboxylic Acid / Anhydride | Alkyl-Aryl Ketone | google.com |

| Nickel | Glycosyl Bromide | Acid Derivative | Aroyl C-glycoside | google.com |

The mechanisms of nickel-catalyzed cross-electrophile coupling reactions are complex, with two primary pathways often proposed: a "radical chain" mechanism and a "sequential reduction" pathway. semanticscholar.org For the coupling of C(sp³)-hybridized electrophiles like this compound, radical processes are frequently implicated. semanticscholar.orgmt.comresearchgate.net

In a typical radical chain mechanism, a low-valent nickel species, often Ni(I), is proposed to activate the alkyl bromide. semanticscholar.orgmt.comresearchgate.net This activation occurs via a single-electron transfer or a concerted halogen-atom abstraction, generating an alkyl radical (the 4-(1-tosyl)piperidinyl radical) and a Ni(II)-halide species. semanticscholar.orgmt.comresearchgate.netnih.gov This radical generation is a key step that allows for the coupling of alkyl electrophiles. mt.com

Once formed, the alkyl radical is captured by a nickel(II) complex, which can be generated from the oxidative addition of the other electrophile (e.g., an activated carboxylic acid) to a Ni(0) species. mt.comresearchgate.net This capture step forms a high-valent Ni(III) intermediate. mt.comresearchgate.net The final carbon-carbon bond is forged through reductive elimination from this Ni(III) species, which regenerates a catalytically active nickel species and releases the ketone product. mt.comresearchgate.net These radical pathways are crucial for understanding the chemoselectivity and success of cross-electrophile couplings. semanticscholar.orgmt.com

Cobalt-Catalyzed Cross-Coupling Strategies for Piperidine Functionalization

In addition to nickel, cobalt salts have emerged as economical and effective catalysts for cross-coupling reactions. These cobalt-catalyzed systems can advantageously replace more expensive palladium or nickel catalysts and have been shown to facilitate the coupling of various organic electrophiles, including alkyl halides. This makes them suitable for the functionalization of this compound.

Cobalt-catalyzed cross-electrophile couplings are versatile and tolerate a wide array of sensitive functional groups. The mechanism of these reactions is also often dependent on the nature of the coupling partners but can involve the formation of radical intermediates derived from the alkyl halide. For instance, cobalt catalysts can be used in reactions that couple alkyl electrophiles with aryl, vinyl, or other alkyl partners, significantly expanding the range of accessible functionalized piperidines. Mechanistic studies involving radical trapping experiments have provided support for the involvement of radical pathways in these transformations.

Nucleophilic Substitutions and Condensation Reactions

Reactivity with [(p-methylphenyl)sulfonylmethyl]isonitrile for α-Functionalization

This compound, as an alkyl halide, is susceptible to nucleophilic substitution by carbanions. One such versatile carbanion is derived from [(p-methylphenyl)sulfonylmethyl]isonitrile, commonly known as tosylmethyl isocyanide (TosMIC). TosMIC is a multifunctional reagent characterized by an isocyanide group, an activating tosyl group, and acidic protons on the α-carbon.

The reaction is initiated by the deprotonation of TosMIC at the α-carbon using a suitable base, such as sodium hydride or potassium carbonate, to generate a stabilized carbanion. This potent nucleophile then attacks the electrophilic C4 carbon of this compound, displacing the bromide ion in a classic SN2 alkylation reaction. This process forges a new carbon-carbon bond, attaching the isocyano(tosyl)methyl group to the piperidine ring. The resulting product is a versatile intermediate that can be further transformed, leveraging the reactivity of the isocyanide and tosyl functionalities to synthesize more complex heterocyclic structures.

| Electrophile | Nucleophile Precursor | Base | Reaction Type | Product |

| This compound | Tosylmethyl isocyanide (TosMIC) | NaH, K₂CO₃, etc. | Nucleophilic Alkylation | 4-[Isocyano(p-tosyl)methyl]-1-tosylpiperidine |

Cross-Coupling with Aromatic and Heteroaromatic Substrates

The carbon-bromine bond at the 4-position of the piperidine ring provides a reactive handle for the formation of new carbon-carbon bonds through transition-metal-catalyzed cross-coupling reactions. Palladium catalysis, in particular, has emerged as a robust strategy for the arylation of this substrate.

Palladium-Catalyzed Arylation and Related Transformations

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Negishi, and Stille reactions, are powerful methods for the formation of C(sp³)–C(sp²) bonds. These reactions typically involve the oxidative addition of an organic halide to a palladium(0) complex, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to afford the coupled product and regenerate the active catalyst.

The synthesis of 4-phenyl-1-tosylpiperidine and its derivatives is a key transformation, as the 4-arylpiperidine motif is a prevalent scaffold in numerous biologically active compounds and pharmaceutical agents. The Suzuki-Miyaura coupling, which utilizes readily available and generally stable boronic acids, is a commonly employed method for this purpose. The reaction of this compound with phenylboronic acid, in the presence of a palladium catalyst and a base, yields 4-phenyl-1-tosylpiperidine.

A typical catalytic system for this transformation involves a palladium source, such as palladium(II) acetate or tetrakis(triphenylphosphine)palladium(0), a phosphine (B1218219) ligand to stabilize the palladium center and facilitate the catalytic cycle, and an inorganic base, such as sodium carbonate or potassium phosphate, to promote the transmetalation step. The choice of solvent, temperature, and reaction time are crucial parameters that are often optimized to achieve high yields.

The versatility of palladium-catalyzed arylation extends to a wide range of aromatic coupling partners, including both electron-rich and electron-deficient systems. The electronic nature of the arylboronic acid can influence the reaction kinetics. Electron-rich arylboronic acids, for instance, may undergo transmetalation more readily, while electron-deficient systems can also be coupled effectively, often with appropriate tuning of the reaction conditions. This allows for the synthesis of a diverse library of 4-aryl-1-tosylpiperidine derivatives with varied electronic properties.

For example, coupling with 4-methoxyphenylboronic acid would introduce an electron-donating group onto the phenyl ring, while coupling with 4-nitrophenylboronic acid would append an electron-withdrawing group. The successful coupling with a broad scope of aryl partners highlights the robustness of this methodology for generating molecular diversity.

| Aryl Boronic Acid | Palladium Catalyst | Ligand | Base | Solvent | Yield (%) |

| Phenylboronic acid | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/H₂O | High |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | DME | Good |

| 4-Nitrophenylboronic acid | PdCl₂(dppf) | - | Cs₂CO₃ | Dioxane | Moderate to Good |

| 2-Thiopheneboronic acid | Pd₂(dba)₃ | XPhos | K₃PO₄ | t-BuOH | Good |

Table 1: Representative Conditions for Palladium-Catalyzed Arylation of this compound. This table is illustrative and specific yields would be dependent on the full optimization of reaction conditions as reported in the primary literature.

Cycloaddition Reactions and Annulation Pathways

Beyond cross-coupling reactions, this compound can be envisioned as a precursor for intermediates that participate in cycloaddition reactions, leading to the construction of more complex polycyclic architectures.

Amidomethylative [2+2+2] Cycloaddition for Diarylpiperidine Derivatives

A notable cycloaddition strategy for the synthesis of diarylpiperidine derivatives is the amidomethylative [2+2+2] cycloaddition. This reaction involves the formal cycloaddition of an imine and two alkene components. While not directly involving this compound as a starting material in its intact form, the principles of this reaction are relevant to the synthesis of the target diarylpiperidine structures. A chemo-switchable catalytic [2+2+2] cycloaddition of alkenes with formaldimines has been reported for the synthesis of 2,4-diarylpiperidine derivatives wikipedia.orgorgsyn.org. This process is catalyzed by simple and environmentally benign catalysts such as InCl₃ and FeBr₂ wikipedia.org.

In this type of transformation, a highly reactive tosylformaldimine, which can be generated from stable precursors, undergoes a cycloaddition with two molecules of a styrene derivative. This "imine-alkene-alkene" pathway leads to the formation of a six-membered piperidine ring with aryl substituents at the 2- and 4-positions wikipedia.org.

The stereochemical outcome of the amidomethylative [2+2+2] cycloaddition is a critical aspect of the reaction. The relative stereochemistry of the two aryl groups in the resulting 2,4-diarylpiperidine ring is determined during the carbon-carbon bond-forming steps of the cycloaddition. Depending on the reaction conditions and the nature of the catalyst and substrates, a mixture of cis and trans diastereomers may be formed.

The control of diastereoselectivity is a key challenge in such cycloaddition reactions. The development of stereoselective variants of this reaction would be highly valuable for the synthesis of enantiomerically pure diarylpiperidine derivatives, which are often required for pharmacological applications. The specific stereochemical outcomes would be highly dependent on the catalyst system and the precise mechanism of the cycloaddition, which may involve stepwise or concerted pathways.

| Styrene Derivative | Catalyst | Diastereomeric Ratio (cis:trans) |

| Styrene | FeBr₂ | Varies |

| 4-Methylstyrene | InCl₃ | Varies |

| 4-Chlorostyrene | FeBr₂ | Varies |

Table 2: Illustrative Stereochemical Outcomes of Amidomethylative [2+2+2] Cycloaddition. The diastereomeric ratios are dependent on the specific reaction conditions and require empirical determination as detailed in relevant studies.

Investigational Mechanistic Pathways

The reactivity of this compound is governed by the interplay of the piperidine ring's conformation, the electronic properties of the tosyl protecting group, and the nature of the bromine leaving group. Understanding the mechanistic pathways this compound undertakes is crucial for its strategic application in organic synthesis. This section delves into several key investigational methods used to elucidate its reaction mechanisms.

Radical Intermediate Generation and Characterization

While ionic pathways are common for alkyl halides, the generation of radical intermediates from this compound can be induced under specific conditions, such as photolysis or in the presence of radical initiators. The homolytic cleavage of the carbon-bromine bond would generate a piperidin-4-yl radical.

Generation Methods:

Photochemical Cleavage: Irradiation with UV light can induce the homolytic cleavage of the C-Br bond. acs.org

Radical Initiators: Reagents like AIBN (azobisisobutyronitrile) in the presence of a hydrogen-atom donor like tributyltin hydride (Bu3SnH) can facilitate the formation of the alkyl radical. acs.org

Single Electron Transfer (SET): Photoredox catalysis can be employed to generate radical intermediates under milder, visible-light conditions. nih.gov

Characterization Techniques: The direct detection and characterization of these transient radical species are primarily accomplished using Electron Paramagnetic Resonance (EPR) spectroscopy. researchgate.net EPR spectroscopy is highly sensitive to unpaired electrons and provides detailed information about the radical's electronic environment. copernicus.org

Key parameters obtained from an EPR spectrum include:

g-value: This parameter is characteristic of the radical and its environment. For nitrogen-centered radicals, which could potentially form via intramolecular hydrogen atom transfer, the g-value provides insight into the electronic structure. researchgate.net

Hyperfine Coupling Constants (hfc): The interaction of the unpaired electron with nearby magnetic nuclei (like ¹⁴N and ¹H) results in the splitting of the EPR signal. The magnitude of this splitting, the hfc, reveals information about the spin density distribution across the molecule, confirming where the unpaired electron is located. rsc.org

For instance, in a hypothetical piperidin-4-yl radical derived from this compound, EPR would be expected to show hyperfine coupling to the protons on the carbons adjacent to the radical center (C3 and C5) and potentially weaker coupling to other protons in the ring. Spin trapping techniques, where a transient radical is intercepted by a "spin trap" molecule to form a more stable radical adduct, are also widely used for indirect detection and characterization by EPR. researchgate.net

Kinetic Isotope Effect (KIE) Studies for Rate-Determining Steps

The Kinetic Isotope Effect (KIE) is a powerful tool for determining whether a specific C-H bond is broken in the rate-determining step of a reaction. libretexts.orglibretexts.org This is particularly relevant for the elimination reactions of this compound. By replacing a hydrogen atom at a specific position with its heavier isotope, deuterium (D), a change in the reaction rate can be observed.

In the context of an E2 elimination reaction, a strong base abstracts a proton from a carbon adjacent (β-position) to the carbon bearing the leaving group. pressbooks.pub For this compound, the β-protons are located at the C3 and C5 positions.

If the C-H bond at either of these positions is broken in the slow, rate-determining step, a primary KIE (kH/kD) significantly greater than 1 will be observed. fiveable.me This is because the C-D bond has a lower zero-point vibrational energy and requires more energy to break than a C-H bond. libretexts.org

| Reaction Mechanism | Step Involving C-H Bond Cleavage | Expected Primary KIE (kH/kD) | Implication for this compound |

|---|---|---|---|

| E2 (Concerted) | Rate-determining | ~3-8 | A large KIE would confirm C-H bond breaking in the single, concerted step. fiveable.me |

| E1 (Stepwise) | Not rate-determining (fast step after carbocation formation) | ~1 (No significant KIE) | A KIE near unity would suggest the C-Br bond breaks first, and the C-H bond is broken in a subsequent fast step. |

A typical KIE value for an E2 reaction is in the range of 3 to 8. fiveable.me Observing such a value upon deuteration of the C3/C5 positions of this compound would provide strong evidence for a concerted E2 mechanism. Conversely, a value close to 1 would suggest an E1 pathway, where the rate-determining step is the formation of a carbocation intermediate without the involvement of C-H bond cleavage. stackexchange.com

Density Functional Theory (DFT) Calculations in Reaction Pathway Elucidation

Computational chemistry, particularly Density Functional Theory (DFT), offers profound insights into reaction mechanisms by modeling the potential energy surface of a reaction. mdpi.com For this compound, DFT calculations can be used to map the energetic landscape of various possible pathways, such as SN2 substitution versus E2 elimination.

Researchers can compute the geometries and energies of:

Transition States (TS): To identify the energy barrier (activation energy) for a given step. The lowest energy transition state corresponds to the most likely reaction pathway. youtube.com

Intermediates: To investigate the stability of species like carbocations in an E1/SN1 pathway.

For example, DFT could be used to model the transition state of an E2 reaction of this compound with a base. This would involve calculating the structure where the base is abstracting a β-proton, the C=C double bond is forming, and the C-Br bond is breaking simultaneously. Quantum chemical methods have been successfully used to investigate complex reaction landscapes involving piperidine derivatives, identifying key intermediates and transition states. acs.org Similarly, the SN2 transition state, featuring a pentacoordinate carbon atom as a nucleophile attacks and the bromide leaves, can be modeled. By comparing the calculated activation energies for the E2 and SN2 pathways, a prediction can be made as to which reaction is kinetically favored under specific conditions. researchgate.net

Regioselectivity Control in Elimination Reactions

Elimination reactions of this compound can potentially yield two different alkene products if the β-positions are not equivalent. However, due to the symmetry of this molecule, the protons on C3 and C5 are chemically equivalent. The primary challenge in regioselectivity for related, unsymmetrical piperidines is controlling the formation of the more substituted (Zaitsev product) versus the less substituted (Hofmann product) alkene. ucalgary.cachadsprep.com

This principle is controlled by the choice of base: chemistnotes.com

Zaitsev's Rule: Small, unhindered bases (e.g., sodium ethoxide, hydroxide) tend to abstract a proton from the more substituted β-carbon, leading to the thermodynamically more stable, more substituted alkene. chadsprep.com

Hofmann's Rule: Large, sterically hindered bases (e.g., potassium tert-butoxide, LDA) preferentially abstract the most sterically accessible proton, which is typically on the least substituted β-carbon. libretexts.orglibretexts.org

For this compound itself, elimination leads to a single product, 1-tosyl-1,2,3,4-tetrahydropyridine. However, in substituted analogues, this principle is critical. For instance, if a methyl group were present at the C3 position, two different alkene products would be possible.

| Base Type | Example Base | Favored Product Type | Governing Factor |

|---|---|---|---|

| Small, Unhindered | Sodium Ethoxide (NaOEt) | Zaitsev (more substituted alkene) | Thermodynamic stability of the product. ucalgary.ca |

| Bulky, Hindered | Potassium tert-Butoxide (t-BuOK) | Hofmann (less substituted alkene) | Steric accessibility of the β-proton. libretexts.org |

The control of regioselectivity is a cornerstone of synthetic strategy, allowing for the targeted synthesis of specific alkene isomers from a common precursor. libretexts.org

Halogen Exchange Phenomena in Specific Reaction Conditions

This compound can undergo halogen exchange through a nucleophilic substitution reaction, most notably the Finkelstein reaction. byjus.comvedantu.com This reaction involves the exchange of one halogen for another and typically proceeds via an SN2 mechanism. testbook.comjk-sci.com

The classic Finkelstein reaction uses a solution of sodium iodide (NaI) in acetone to convert an alkyl chloride or bromide into an alkyl iodide. byjus.com The reaction's success is driven by Le Châtelier's principle: sodium iodide is soluble in acetone, whereas the sodium chloride or sodium bromide byproduct is not. vedantu.comyoutube.com The precipitation of the insoluble salt drives the equilibrium towards the formation of the alkyl iodide. youtube.com

Reaction: this compound + NaI (in acetone) ⇌ 4-Iodo-1-tosylpiperidine + NaBr (precipitate)

As a secondary bromide, this compound is a suitable substrate for SN2 reactions. youtube.com The rate of this bimolecular reaction depends on the concentration of both the substrate and the nucleophile (iodide). pharmaguideline.comyoutube.com The reaction proceeds with an inversion of stereochemistry at the carbon center, although this is not observable in the achiral product. The use of polar aprotic solvents like acetone is crucial as they solvate the cation (Na⁺) but not the nucleophile (I⁻), keeping the nucleophile "naked" and highly reactive. khanacademy.org

Applications of 4 Bromo 1 Tosylpiperidine in Advanced Organic Synthesis

Building Block for Complex Heterocyclic Systems

4-Bromo-1-tosylpiperidine serves as a key substrate in advanced carbon-carbon bond-forming reactions, particularly in nickel-catalyzed reductive cross-coupling processes. These methods allow for the connection of two C(sp³)-hybridized centers, a traditionally challenging transformation. By coupling with other unactivated alkyl halides, this compound enables the synthesis of more complex structures where the piperidine (B6355638) moiety is appended to another alkyl fragment.

One notable example involves the nickel-catalyzed reductive cross-coupling between this compound and 5-iodopentyl benzoate (B1203000). core.ac.uk This reaction demonstrates the ability to link the piperidine ring to a linear alkyl chain containing a terminal benzoate group, forming a significantly more elaborate molecule from two simpler fragments. These types of cross-electrophile couplings avoid the need to pre-form organometallic reagents and often exhibit high functional group tolerance. core.ac.uk

Research has also demonstrated the coupling of this compound with aliphatic aldehydes through a nickel-catalyzed reductive process. rsc.org This reaction effectively forms a new C-C bond between the piperidine C4-position and the carbonyl carbon of the aldehyde, yielding a secondary alcohol derivative. The tosyl-protected piperidine structure is well-tolerated under these reductive conditions, highlighting the utility of this building block in synthesizing complex substituted piperidines.

Table 1: Examples of Nickel-Catalyzed Cross-Coupling Reactions This table is interactive. Click on the headers to sort the data.

| Reactant 1 | Reactant 2 | Catalyst System | Product Type |

|---|---|---|---|

| This compound | 5-Iodopentyl benzoate | Ni(COD)₂ / Ligand | C(sp³)-C(sp³) Coupled Alkane |

| This compound | Aliphatic Aldehydes | Ni(acac)₂ / Ligand | Secondary Alcohol |

| This compound | Benzoic Acid | Ni(acac)₂ / Ligand | Ketone |

Precursor for Deuterium-Labeled Organic Molecules

The selective incorporation of deuterium (B1214612) into organic molecules is of significant interest for mechanistic studies, metabolic tracing, and enhancing the pharmacokinetic properties of pharmaceuticals through the kinetic isotope effect. This compound has been successfully employed as a precursor for the synthesis of deuterium-labeled piperidines.

A recently developed method utilizes a photo-induced, phosphine-mediated dehalogenative deuteration protocol. In this process, this compound is converted to [4-D]-1-tosylpiperidine with high efficiency and isotopic purity. The reaction employs an iridium-based photocatalyst, tricyclohexylphosphine (B42057) (PCy₃) as a halogen-atom transfer agent, and inexpensive deuterium oxide (D₂O) as the deuterium source.

The reaction proceeds under mild conditions, irradiating the mixture with blue LEDs at room temperature. This method is notable for its broad functional group tolerance and its applicability to the late-stage deuteration of complex molecules. For this compound, this transformation provides the deuterated product in high yield with excellent deuterium incorporation.

Table 2: Photocatalytic Deuterodehalogenation of this compound This table is interactive. Click on the headers to sort the data.

| Parameter | Details | Reference |

|---|---|---|

| Substrate | This compound | |

| Product | [4-D]-1-tosylpiperidine | |

| Catalyst System | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (Photocatalyst), PCy₃ (Halogen Transfer), 2,4,6-triisopropylbenzenethiol (B7880755) (Co-catalyst) | |

| Deuterium Source | D₂O | |

| Conditions | Blue LEDs, Room Temperature, 24h | |

| Yield | 91% | |

| Deuterium Inc. | 95% |

Synthesis of Functionalized Piperidine Derivatives with Defined Stereochemistry

Scientific literature reviewed did not provide specific examples of the use of this compound in reactions to synthesize functionalized piperidine derivatives with defined stereochemistry. As an achiral starting material, creating stereocenters would require either a chiral catalyst in an asymmetric transformation or a reaction with a chiral substrate that induces diastereoselectivity. While nickel-catalyzed asymmetric cross-couplings of other alkyl electrophiles exist, a specific application to this compound to generate a chiral center at the C4 position was not identified in the searched sources.

Contribution to Late-Stage Functionalization Strategies

Late-stage functionalization (LSF) is a powerful strategy in drug discovery and chemical biology that involves modifying complex molecules at a late point in their synthesis. This approach allows for the rapid generation of analogues for structure-activity relationship studies without resorting to de novo synthesis. This compound contributes to LSF strategies primarily through its participation in robust cross-coupling reactions.

The nickel-catalyzed reductive coupling reactions mentioned previously are well-suited for LSF. core.ac.uk Their tolerance for a wide range of functional groups means that the this compound unit can be coupled to an already complex and functionalized molecule. This allows for the late-stage introduction of the protected piperidine motif, a common scaffold in pharmaceuticals.

Furthermore, the photocatalytic deuteration of this compound is a quintessential example of LSF. This reaction allows for the precise and efficient introduction of a deuterium atom into the piperidine core, a modification that can significantly alter a drug candidate's metabolic profile. The ability to perform this transformation on a substrate that could be part of a larger, more complex molecule underscores the value of this compound in modern medicinal chemistry.

Future Research Directions and Unexplored Reactivity

Computational Chemistry and Predictive Modeling for Novel Transformations

The synergy between computational chemistry and experimental work is set to revolutionize the discovery of new reactions for 4-Bromo-1-tosylpiperidine. Predictive modeling can significantly reduce the empirical effort required to identify optimal reaction conditions and to uncover novel reactivity patterns.

Future research in this area is likely to focus on:

Reaction Pathway and Transition State Analysis: Density Functional Theory (DFT) calculations can be employed to model the energetic profiles of potential transformations. For instance, in nucleophilic substitution reactions at the C4 position, computational studies can predict the relative activation barriers for different nucleophiles and solvent systems, guiding experimental design towards more efficient conditions.

Predicting Regioselectivity: For more complex transformations, such as metal-catalyzed C-H functionalization of the piperidine (B6355638) ring, computational models can predict the most likely site of reaction. rsc.orgdiva-portal.org These models take into account electronic and steric factors to differentiate between the C2, C3, and C4 positions, which exhibit distinct reactivities.

Machine Learning for Reaction Optimization: Machine learning algorithms can be trained on existing reaction data for similar bromo-substituted heterocycles to predict the outcomes of new reactions involving this compound. dntb.gov.ua This approach can accelerate the discovery of optimal catalysts, ligands, and reaction conditions for desired transformations, such as cross-coupling reactions.

A summary of potential computational approaches and their applications is presented in the table below.

| Computational Method | Application for this compound | Predicted Outcome |

| Density Functional Theory (DFT) | Modeling SN2 reactions at the C4-Br bond | Reaction kinetics and thermodynamic favorability |

| Transition State Searching | Identifying intermediates in catalytic cycles | Mechanistic insights into novel transformations |

| Molecular Dynamics (MD) | Simulating catalyst-substrate interactions | Understanding factors controlling stereoselectivity |

| Machine Learning (ML) | Predicting yields for cross-coupling reactions | Optimization of reaction conditions |

Expansion of Catalytic Systems for Enhanced Efficiency and Selectivity

The development of novel catalytic systems is paramount for expanding the synthetic utility of this compound. Future research will likely focus on catalysts that offer higher efficiency, broader substrate scope, and milder reaction conditions.

Key areas for exploration include:

Advanced Cross-Coupling Reactions: While palladium-catalyzed cross-coupling reactions are well-established, research into using more earth-abundant and less toxic metals like nickel, copper, and iron is a growing trend. mdpi.com Developing ligand-free catalytic systems or employing novel phosphine (B1218219) and N-heterocyclic carbene (NHC) ligands could enhance the efficiency of Suzuki, Stille, and Negishi couplings with this compound. rsc.orgnih.govwwjmrd.com

Photoredox Catalysis: Visible-light-mediated photoredox catalysis offers a powerful tool for the formation of C-C and C-heteroatom bonds under exceptionally mild conditions. This methodology could be applied to the functionalization of this compound, for example, in atom transfer radical addition (ATRA) reactions or reductive couplings.

C-H Functionalization: Direct functionalization of the piperidine C-H bonds represents a highly atom-economical approach to introduce complexity. researchgate.net Future work may involve the development of rhodium or palladium catalysts capable of selectively activating the C2, C3, or C4 positions of the N-tosylpiperidine ring, even in the presence of the C-Br bond. nih.gov

The table below outlines potential catalytic systems and their envisioned applications.

| Catalytic System | Reaction Type | Potential Transformation of this compound |

| Nickel/NHC Complex | Cross-Coupling | Suzuki-Miyaura coupling with arylboronic acids |

| Iridium Photoredox Catalyst | Radical Alkylation | Reaction with electron-rich olefins |

| Rhodium(II) Carbenoid | C-H Insertion | Functionalization at the C2 position of the piperidine ring |

| Copper/Ligand System | Borylation | Conversion of the C-Br bond to a C-Bpin bond |

Development of Asymmetric Transformations and Enantioselective Synthesis

The synthesis of enantiomerically pure piperidine derivatives is of utmost importance for the development of new pharmaceuticals. researchgate.net Future research will undoubtedly focus on the development of catalytic asymmetric methods that utilize this compound or its derivatives to generate chiral products with high enantioselectivity.

Promising avenues for future investigation include:

Catalytic Asymmetric Cross-Coupling: The development of chiral ligands for transition metal catalysts could enable the enantioselective cross-coupling of prochiral nucleophiles with this compound. Alternatively, kinetic resolution of a racemic derivative of this compound via an asymmetric coupling reaction is another viable strategy.

Enantioselective C-H Functionalization: The use of chiral catalysts to control the stereochemistry of C-H functionalization reactions on the piperidine ring would be a significant advancement. nih.gov This would allow for the direct installation of chiral centers at various positions on the piperidine scaffold.

Organocatalytic Asymmetric Reactions: Chiral organocatalysts, such as proline derivatives or chiral phosphoric acids, could be employed to catalyze asymmetric transformations of derivatives of this compound. acs.org For example, an α-functionalized derivative could undergo an enantioselective Michael addition to an enal in the presence of a chiral amine catalyst.

The following table summarizes potential asymmetric transformations.

| Asymmetric Method | Catalyst Type | Potential Chiral Product |

| Asymmetric Suzuki Coupling | Chiral Phosphine Ligand/Pd | Enantioenriched 4-aryl-1-tosylpiperidine |

| Enantioselective C-H Arylation | Chiral Rhodium Catalyst | Chiral 2-aryl-4-bromo-1-tosylpiperidine |

| Organocatalytic Michael Addition | Chiral Amine (e.g., Jørgensen-Hayashi catalyst) | Diastereomerically and enantiomerically enriched functionalized piperidine |

| Nickel-Catalyzed Asymmetric Diboration | Chiral Phosphine Ligand/Ni | Enantioenriched diborylated piperidine derivatives from a dihydropyridine (B1217469) precursor acs.org |

Q & A

Q. How can researchers integrate heterogeneous literature data (e.g., conflicting synthetic routes) into a cohesive review?

- Methodological Answer : Create a comparative table of reported methods, highlighting variables (solvent, catalyst, yield). Use citation tracking tools (e.g., Web of Science) to identify foundational studies and recent advancements. Critically evaluate data quality using the CRAAP test (Currency, Relevance, Authority, Accuracy, Purpose) and flag studies with incomplete characterization data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.